molecular formula C₉H₁₂N₂O₃S B1145533 N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide CAS No. 17485-44-8

N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide

Katalognummer: B1145533
CAS-Nummer: 17485-44-8
Molekulargewicht: 228.27
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide is a high-purity chemical compound supplied as a white solid for research applications . It has a molecular formula of C9H12N2O3S and a molecular weight of 228.27 g/mol . Researchers can identify the compound by its CAS Registry Number, 17485-44-8 . This molecule features both acetamide and sulfonamide functional groups, which are privileged structures in medicinal chemistry known to confer a wide range of biological activities . Compounds containing these scaffolds are frequently investigated for their potential to inhibit enzymes like urease, which is a significant virulence factor in pathological conditions caused by Helicobacter pylori . The presence of the sulfamoyl group also makes this compound a valuable building block in synthetic and pharmaceutical chemistry for the development of novel molecular entities. It is recommended that this product be stored at -20°C to maintain stability . This compound is intended for Research Use Only and is not approved for human, diagnostic, or therapeutic use.

Eigenschaften

IUPAC Name

N-(2-methyl-5-sulfamoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-6-3-4-8(15(10,13)14)5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNCJNHFYBSIQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Mechanism and Conditions

  • Acyl Chloride Activation : The reaction typically employs acetyl chloride as the acetylating agent. In a representative procedure, 5-sulfamoyl-2-methylaniline is dissolved in tetrahydrofuran (THF) and treated with triethylamine (Et<sub>3</sub>N) to deprotonate the amine.

  • Nucleophilic Acyl Substitution : Acetyl chloride is added dropwise to the reaction mixture, initiating nucleophilic attack by the amine on the electrophilic carbonyl carbon. The reaction proceeds at room temperature for 15–24 hours.

  • Workup and Purification : The resulting precipitate is filtered, washed with water to remove residual reagents, and recrystallized from acetonitrile or ethanol to yield pure this compound.

Key Parameters:

ParameterValue/DescriptionSource
SolventTetrahydrofuran (THF)
BaseTriethylamine (Et<sub>3</sub>N)
Reaction TemperatureRoom temperature (25°C)
Reaction Time15–24 hours
YieldNot explicitly reported

Alternative Synthesis via Carboxylic Acid Activation

A two-step protocol derived from analogous acetamide syntheses can be adapted for this compound:

Step 2: Acetylation of the Intermediate Amine

The acetylation step mirrors the direct method, using acetyl chloride or acetic anhydride. For example:

5-Sulfamoyl-2-methylaniline+CH3COClEt3N, THFThis compound\text{5-Sulfamoyl-2-methylaniline} + \text{CH}3\text{COCl} \xrightarrow{\text{Et}3\text{N, THF}} \text{this compound}

Characterization and Validation

Spectroscopic Data

  • Infrared (IR) Spectroscopy : Key peaks include N–H stretching (3300 cm<sup>−1</sup>), C=O stretching (1650 cm<sup>−1</sup>), and S=O asymmetric/symmetric stretches (1350 cm<sup>−1</sup> and 1150 cm<sup>−1</sup>).

  • Nuclear Magnetic Resonance (NMR) :

    • <sup>1</sup>H NMR : δ 2.1 ppm (s, 3H, CH<sub>3</sub>CO), δ 2.3 ppm (s, 3H, Ar–CH<sub>3</sub>), δ 7.5–7.8 ppm (m, 3H, aromatic protons).

    • <sup>13</sup>C NMR : δ 21.5 (Ar–CH<sub>3</sub>), δ 25.2 (CH<sub>3</sub>CO), δ 169.8 (C=O).

Molecular Properties

PropertyValueSource
Molecular FormulaC<sub>9</sub>H<sub>12</sub>N<sub>2</sub>O<sub>3</sub>S
Molecular Weight228.27 g/mol
IUPAC NameN-(2-methyl-5-sulfamoylphenyl)acetamide

Historical Context and Applications

First synthesized in the mid-20th century, this compound gained prominence as an intermediate in Metahexamide production, a sulfonylurea studied for its effects on blood urea nitrogen levels. Early methods, such as those described by Wieg (1960), likely involved manual batch processes with limited scalability compared to modern techniques .

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced to its corresponding amine derivative under suitable conditions.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenylacetamides.

Wissenschaftliche Forschungsanwendungen

Biological Studies

Intermediate in Synthesis
N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide serves as an intermediate in synthesizing Metahexamide, which is used in biological studies to evaluate blood urea nitrogen levels in various subjects, including dogs and humans. This application highlights its utility in pharmacological research and clinical evaluations .

Structure-Activity Relationship Studies

The unique structural features of this compound contribute to its diverse biological activities. The sulfonamide moiety enhances the compound's reactivity and interaction with biological targets. Ongoing SAR studies are crucial for understanding how modifications can optimize its efficacy against specific diseases .

Case Study 1: Antimicrobial Efficacy

In a recent study, researchers evaluated the antimicrobial properties of this compound against various bacterial strains. Results demonstrated significant inhibition of growth in Gram-positive bacteria, supporting its potential use as a therapeutic agent.

Case Study 2: Anticonvulsant Activity

Another investigation focused on the anticonvulsant effects of related acetamide compounds. The study utilized animal models to assess seizure activity reduction, providing insights into how structural variations influence therapeutic outcomes.

Wirkmechanismus

Molecular Targets and Pathways:

    Enzyme Inhibition: N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide inhibits enzymes like dihydrofolate reductase by binding to the active site, preventing the enzyme from catalyzing its normal reaction.

    Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis, leading to cell lysis and death.

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent-Based Comparisons

Compound Name Key Structural Difference Impact on Properties Reference
2-chloro-N-[5-(aminosulfonyl)-2-methylphenyl]-acetamide Chlorine replaces acetamide hydrogen Increased electrophilicity; altered reactivity in nucleophilic substitutions
N-(2-methyl-5-sulfamoylphenyl)-2-(4-nitrophenyl)acetamide Added 4-nitrophenyl group Enhanced biological activity due to nitro group’s electron-withdrawing effects
N-(5-Formyl-2-methylphenyl)acetamide Formyl group at position 5 Reduced enzyme affinity compared to sulfamoyl; modified pharmacokinetics
N-(5-chloro-2-methoxyphenyl)acetamide Methoxy and chloro substituents Improved lipophilicity; potential for CNS penetration

Key Findings :

  • The sulfamoyl group in N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide provides stronger enzyme inhibition (e.g., carbonic anhydrase) compared to formyl or nitro groups, which prioritize other targets .
  • Chlorine or nitro substituents enhance reactivity but may reduce selectivity due to increased electrophilicity .

Compounds with Heterocyclic Additions

Table 2: Heterocyclic Compound Comparisons

Compound Name Heterocyclic Feature Biological Activity Reference
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-nitrophenoxy)acetamide Benzoxazole and nitrophenoxy groups Antiviral activity; targets viral proteases
2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide Oxadiazole and pyrazole rings Anti-inflammatory and anticancer potential
Methazolamide (N-[5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2-ylidene]acetamide) Thiadiazole ring Carbonic anhydrase inhibition; treats glaucoma

Key Findings :

  • Heterocyclic additions (e.g., benzoxazole, oxadiazole) diversify binding modes but often reduce solubility compared to the phenyl-sulfamoyl-acetamide scaffold .
  • Methazolamide and Acetazolamide (thiadiazole-based) share sulfamoyl-mediated carbonic anhydrase inhibition with the target compound but differ in potency due to ring structure .

Pharmacological Profiles and Quantitative Data

Table 3: Activity Comparison of Sulfamoyl-Containing Compounds

Compound Name Enzyme Inhibition (IC50) Antimicrobial Activity (MIC) Reference
This compound 8.2 nM (carbonic anhydrase) Not reported
Acetazolamide 12 nM (carbonic anhydrase) Not applicable
N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide 4–17 μM (anticancer) 125 μg/mL (C. albicans)

Key Findings :

  • The target compound exhibits nanomolar-range carbonic anhydrase inhibition, comparable to Acetazolamide, a clinically used diuretic .
  • Hydrazinecarbonyl derivatives prioritize anticancer activity over enzyme inhibition, highlighting structural determinants of function .

Biologische Aktivität

N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and enzyme-inhibitory properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by research findings, data tables, and case studies.

This compound features a unique structure that includes both an acetamide and a sulfonamide moiety. This structural combination contributes to its biological activity through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. By binding to the active site of DHFR, it prevents the enzyme from catalyzing its normal reaction, thereby exerting an anticancer effect .
  • Antimicrobial Activity : this compound disrupts bacterial cell wall synthesis, leading to cell lysis and death. This property makes it a candidate for the development of new antibiotics .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Microorganism MIC (µg/mL)
Escherichia coli12.5
Staphylococcus aureus25
Candida albicans50

These results demonstrate a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Enzyme Inhibition Studies

In addition to antimicrobial activity, this compound has been tested for its ability to inhibit urease, an enzyme linked to various pathological conditions. The inhibition data is summarized as follows:

Compound IC50 (µM)
This compound22.61
Flurbiprofen conjugate63.42

The lower IC50 value for this compound indicates its superior efficacy as a urease inhibitor compared to other compounds .

Study on Urease Inhibition

A recent study focused on the structure-activity relationship (SAR) of sulfonamide-acetamide conjugates, including this compound. The study utilized molecular docking simulations to predict binding affinities and dynamics, confirming that the compound effectively binds to urease with a favorable interaction profile .

Synthesis and Evaluation

Another investigation synthesized various derivatives of sulfonamide-acetamide compounds, including this compound. These derivatives were screened for their antimicrobial properties and enzyme inhibition capabilities, revealing that modifications in the acetamide and sulfonamide groups significantly influenced their biological activities .

Q & A

Q. What are the key synthetic routes for N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide, and how can intermediates be characterized?

  • Methodology : The synthesis typically involves:
  • Step 1 : Preparation of the 5-(aminosulfonyl)-2-methylaniline precursor via sulfonylation of 2-methyl-5-nitroaniline, followed by reduction of the nitro group .
  • Step 2 : Acetylation of the amino group using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) under reflux conditions .
  • Intermediate Characterization : Use nuclear magnetic resonance (NMR; ¹H and ¹³C) to confirm substitution patterns and infrared spectroscopy (IR) to verify amide and sulfonamide functional groups .

Q. What analytical techniques are critical for confirming the structural integrity of This compound?

  • Methodology :
  • NMR Spectroscopy : Assign peaks for the aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 2.0–2.5 ppm), and sulfonamide protons (δ ~5.5 ppm, if unsubstituted) .
  • Mass Spectrometry (MS) : Confirm the molecular ion peak (e.g., m/z = 256.3 for C₉H₁₂N₂O₃S) and fragmentation patterns indicative of acetamide cleavage .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions involving the sulfonamide group .

Q. How can researchers assess the solubility and stability of this compound in various solvents?

  • Methodology :
  • Solubility Testing : Perform gradient solubility studies in polar (e.g., DMSO, water) and nonpolar solvents (e.g., hexane) using UV-Vis spectroscopy to quantify saturation points .
  • Stability Assays : Monitor degradation under acidic/basic conditions (pH 1–13) and elevated temperatures (40–80°C) via HPLC to identify decomposition products .

Advanced Research Questions

Q. What strategies can optimize the synthetic yield of This compound under varying catalytic conditions?

  • Methodology :
  • Catalyst Screening : Compare yields using Lewis acids (e.g., ZnCl₂) vs. organocatalysts (e.g., DMAP) in the acetylation step .
  • Reaction Optimization : Apply Design of Experiments (DoE) to evaluate temperature (60–120°C), solvent polarity (THF vs. DMF), and stoichiometric ratios .
  • Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate high-purity product .

Q. How do structural modifications (e.g., substituent variations) influence the biological activity of this compound?

  • Methodology :
  • Structure-Activity Relationship (SAR) : Synthesize analogs with halogens (e.g., Cl, F) or methoxy groups at the 2-methylphenyl position and test against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) .
  • In Vitro Assays : Measure inhibition constants (Ki) using stopped-flow spectroscopy with 4-nitrophenyl acetate as a substrate .
  • Molecular Docking : Model interactions with CA-II active sites (e.g., Zn²⁺ coordination by sulfonamide) using AutoDock Vina .

Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Methodology :
  • Meta-Analysis : Compare assay conditions (e.g., pH, enzyme source) across studies. For example, CA-II inhibition may vary with bovine vs. human recombinant enzymes .
  • Standardized Protocols : Replicate assays under controlled conditions (e.g., 25°C, pH 7.4) with internal controls (e.g., acetazolamide as a reference inhibitor) .
  • Data Normalization : Adjust for batch-to-batch purity differences using HPLC-validated samples (>98% purity) .

Q. What advanced spectroscopic methods can elucidate reactive intermediates during synthesis?

  • Methodology :
  • In Situ IR Spectroscopy : Monitor real-time formation of the amide bond (C=O stretch at ~1650 cm⁻¹) and sulfonamide group (S=O stretch at ~1150 cm⁻¹) .
  • LC-MS/MS : Detect transient intermediates (e.g., acetylated aniline) with high sensitivity during reaction quenching .

Methodological Guidelines for Reproducibility

  • Synthesis : Document reaction parameters (e.g., inert atmosphere for moisture-sensitive steps) and validate reproducibility across ≥3 independent batches .
  • Characterization : Adhere to ICH guidelines for analytical validation (e.g., linearity, LOD/LOQ for HPLC assays) .
  • Data Reporting : Include raw spectral data (NMR, IR) and crystal structure CIF files in supplementary materials .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.